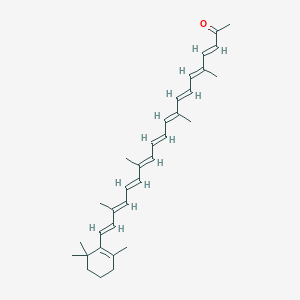

![molecular formula C78H132O20 B162480 (1R,3S,5E,7E,11S,13R,15S,16S,17S,19S,23R,25S,27E,29E,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-六羟基-11,33-双[(2S,3S,4S)-3-羟基-6-[(2S,4R,6S)-4-甲氧基-6-甲基氧杂环己烷-2-基]-4-甲基己烷-2-基]-17,39-二甲氧基-6,12,16,28,34,38-六甲基-10,32,45,46-四氧杂三环[39.3.1.119,23]六十四碳-5,7,21,27,29,43-己烯-9,31-二酮 CAS No. 95927-67-6](/img/structure/B162480.png)

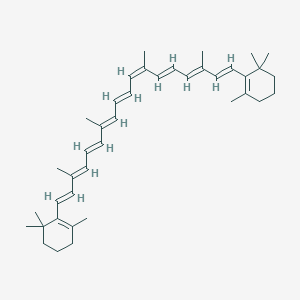

(1R,3S,5E,7E,11S,13R,15S,16S,17S,19S,23R,25S,27E,29E,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-六羟基-11,33-双[(2S,3S,4S)-3-羟基-6-[(2S,4R,6S)-4-甲氧基-6-甲基氧杂环己烷-2-基]-4-甲基己烷-2-基]-17,39-二甲氧基-6,12,16,28,34,38-六甲基-10,32,45,46-四氧杂三环[39.3.1.119,23]六十四碳-5,7,21,27,29,43-己烯-9,31-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

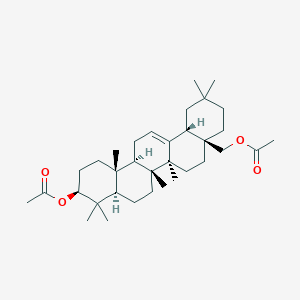

Cell permeable, selective F-actin inhibitor. Sequesters and stabilizes actin dimers. Induces actin depolymerization and apoptosis.

Swinholide A is a natural dimeric dilactone macrolide toxin that causes actin depolymerization in cells. It stabilizes actin dimers and also binds to and severs F-actin filaments. Swinholide A binds to G-actin in a 1:2 molar ratio and decreases the rate of nucleotide exchange in G-actin.

科学研究应用

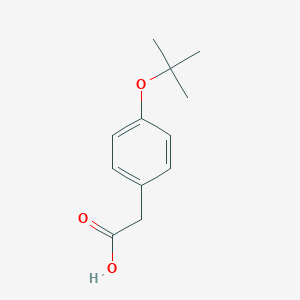

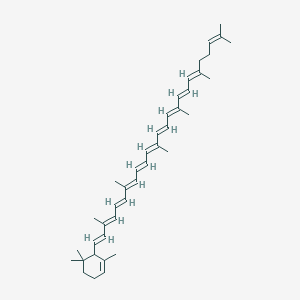

聚酮类螺环缩酮的非迭代不对称合成

- 研究人员探索了衍生自该化合物的螺环缩酮的合成,揭示了其在开发新的药理活性分子中的潜力。这些螺环缩酮已显示出在某些癌细胞系中抑制癌细胞生长的证据,表明其潜在的药用应用 (Meilert, Pettit, & Vogel, 2004)。

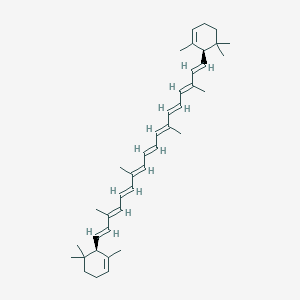

来自杜鹃花 (Rhododendron mariae Hance) 的化合物

- 对杜鹃花 (Rhododendron mariae Hance) 的研究导致分离出与该化学物质在结构上相关的化合物,该化合物对小鼠巨噬细胞中的一氧化氮产生表现出显着的抑制作用。这表明这些化合物具有潜在的抗炎或免疫调节特性 (Guo 等,2014)。

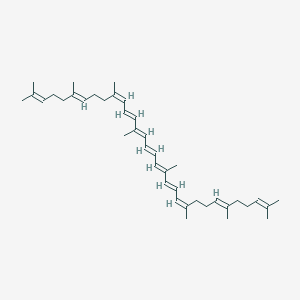

甲基丙烯酰胺 B 甲醇-d4 一溶剂合物

- 从真菌中提取甲基丙烯酰胺 B 并对其进行晶体研究,可以深入了解与上述化学物质类似的化合物的结构方面。此类研究对于理解这些化合物的分子结构和潜在的生化相互作用至关重要 (Englich & Krasnoff, 2013)。

属性

CAS 编号 |

95927-67-6 |

|---|---|

分子式 |

C78H132O20 |

分子量 |

1389.9 g/mol |

IUPAC 名称 |

(1R,3S,5E,7E,12S,13R,15S,16S,17S,19S,23R,25S,27E,29E,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione |

InChI |

InChI=1S/C78H132O20/c1-45-23-29-57(79)37-59-19-17-21-61(95-59)41-71(91-15)52(8)68(82)44-70(84)54(10)78(56(12)76(88)48(4)28-32-64-40-66(90-14)36-50(6)94-64)98-74(86)34-26-46(2)24-30-58(80)38-60-20-18-22-62(96-60)42-72(92-16)51(7)67(81)43-69(83)53(9)77(97-73(85)33-25-45)55(11)75(87)47(3)27-31-63-39-65(89-13)35-49(5)93-63/h17-20,23-26,33-34,47-72,75-84,87-88H,21-22,27-32,35-44H2,1-16H3/b33-25+,34-26+,45-23+,46-24+/t47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65+,66+,67-,68-,69+,70+,71-,72-,75-,76-,77?,78?/m0/s1 |

InChI 键 |

RJVBVECTCMRNFG-YHLTYWDBSA-N |

手性 SMILES |

C[C@@H]1O[C@H](C[C@@H](C1)OC)CC[C@@H]([C@H](O)[C@@H](C2OC(=O)/C=C/C(=C/C[C@@H](C[C@H]3O[C@H](C[C@@H]([C@H]([C@H](C[C@H]([C@@H](C(OC(=O)/C=C/C(=C/C[C@@H](C[C@H]4O[C@H](C[C@@H]([C@H]([C@H](C[C@H]([C@@H]2C)O)O)C)OC)CC=C4)O)/C)[C@H]([C@@H](O)[C@H](CC[C@@H]5O[C@H](C[C@H](C5)OC)C)C)C)C)O)O)C)OC)CC=C3)O)/C)C)C |

SMILES |

CC1CC(CC(O1)CCC(C)C(C(C)C2C(C(CC(C(C(CC3CC=CC(O3)CC(CC=C(C=CC(=O)OC(C(C(CC(C(C(CC4CC=CC(O4)CC(CC=C(C=CC(=O)O2)C)O)OC)C)O)O)C)C(C)C(C(C)CCC5CC(CC(O5)C)OC)O)C)O)OC)C)O)O)C)O)OC |

规范 SMILES |

CC1CC(CC(O1)CCC(C)C(C(C)C2C(C(CC(C(C(CC3CC=CC(O3)CC(CC=C(C=CC(=O)OC(C(C(CC(C(C(CC4CC=CC(O4)CC(CC=C(C=CC(=O)O2)C)O)OC)C)O)O)C)C(C)C(C(C)CCC5CC(CC(O5)C)OC)O)C)O)OC)C)O)O)C)O)OC |

同义词 |

(1R,3S,5E,7E,11S,12S,13R,15S,16S,17S,19S,23R,25S,27E,29E,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(1S,2S,3S)-2-hydroxy-1,3-dimethyl-5-[(2S,4R,6S)-tetrahydro-4-methoxy-6-methyl-2H-pyran-2-yl]pentyl]-17,39-dimethoxy-6,12,16,2 |

产品来源 |

United States |

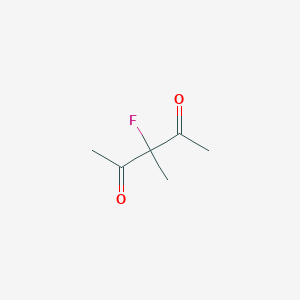

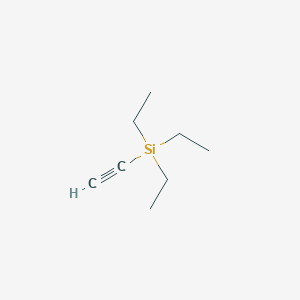

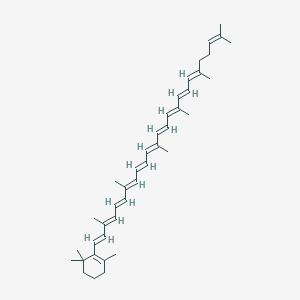

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphoryl] phosphono hydrogen phosphate](/img/structure/B162418.png)